methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate
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Description
Methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound 'methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate' involves the following steps: 1) synthesis of the starting material, 2) formation of the bicyclic ring system, 3) introduction of the carboxylate group, and 4) esterification of the carboxylic acid with methanol to form the final product.
Starting Materials
2,5-dioxoheptanoic acid, 1,3-cyclohexadiene, ammonium acetate, methyl iodide, sodium hydroxide, methanol
Reaction
Step 1: Synthesis of the starting material by reacting 2,5-dioxoheptanoic acid with 1,3-cyclohexadiene in the presence of ammonium acetate to form the bicyclic ring system., Step 2: Formation of the bicyclic ring system by heating the mixture of 2,5-dioxoheptanoic acid, 1,3-cyclohexadiene, and ammonium acetate at 200°C for 24 hours., Step 3: Introduction of the carboxylate group by reacting the bicyclic ring system with sodium hydroxide to form the carboxylic acid., Step 4: Esterification of the carboxylic acid with methanol in the presence of sulfuric acid to form the final product, methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate.
properties
IUPAC Name |
methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)7-4-2-5-6(3-4)11-9(12)8(5)7/h4-8H,2-3H2,1H3,(H,11,12)/t4-,5-,6?,7-,8?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZRIKRXCFKBDF-YDSLMUAZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC3C1C(=O)NC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@H]2C[C@@H]3C1C(=O)NC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate |
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